molecular formula C17H14N6 B5889291 1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5889291
M. Wt: 302.33 g/mol
InChI Key: FZEOPLZOHPTAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a small molecule designed for life science research, built upon the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. This core structure is a well-characterized bioisostere of the endogenous purine nucleoside adenine, allowing it to compete with ATP for binding in the catalytic cleft of various protein kinases . This mechanism makes derivatives of this scaffold compelling tools for investigating kinase-driven cellular processes . The structural design of this particular compound suggests potential as an inhibitor for a range of kinase targets. The 1-phenyl group is a feature commonly used to occupy a hydrophobic region I in the ATP-binding site of kinases, a strategy evident in the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors . Furthermore, the N-(pyridin-3-ylmethyl) side chain is a substituent known from structure-activity relationship (SAR) studies in other therapeutic contexts to contribute significantly to biological activity and cellular permeability . As such, this chemical is primarily of interest for basic research and preclinical studies aimed at understanding and modulating tyrosine and cyclin-dependent kinase (CDK) signaling pathways, which are frequently dysregulated in diseases such as cancer . Researchers can utilize this compound to explore novel mechanisms of kinase inhibition and to further elucidate the complex signaling networks that control cell proliferation, differentiation, and survival.

Properties

IUPAC Name

1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-2-6-14(7-3-1)23-17-15(11-22-23)16(20-12-21-17)19-10-13-5-4-8-18-9-13/h1-9,11-12H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEOPLZOHPTAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has shown promise in inhibiting various cancer cell lines through mechanisms that involve the modulation of key signaling pathways.

Case Study: Kinase Inhibition

A notable application of this compound is its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer progression. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit CDK activity, leading to reduced cancer cell proliferation. For instance, a study demonstrated that derivatives similar to 1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine compounds has been extensively studied. These compounds have been evaluated for their ability to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory response.

Case Study: COX Inhibition

In vitro studies have shown that certain derivatives possess selective inhibition against COX-2 over COX-1, making them suitable candidates for developing anti-inflammatory drugs with fewer gastrointestinal side effects. For example, one study reported that a related compound achieved over 78% inhibition of COX-2 at a concentration of 2 µM . This selectivity is particularly advantageous for therapeutic applications in chronic inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may also exhibit neuroprotective properties. These compounds are being investigated for their potential to modulate neuroinflammatory processes and protect neuronal cells from damage.

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of similar compounds revealed their ability to reduce oxidative stress and inflammation in neuronal cell cultures. The findings suggest that these compounds could be developed into treatments for neurodegenerative conditions such as Alzheimer's disease .

Summary of Applications

The following table summarizes the primary applications of this compound:

ApplicationMechanism/TargetReferences
Anticancer ActivityCDK Inhibition ,
Anti-inflammatoryCOX Inhibition ,
NeuroprotectionModulation of neuroinflammation

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of kinases by binding to their active sites, thereby blocking their ability to phosphorylate substrates . This can lead to the disruption of cellular signaling pathways and the inhibition of cell proliferation .

Comparison with Similar Compounds

OSI-027 (R39)

  • Structure : 1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Target : Dual mTORC1/mTORC2 inhibitor (IC50 = 22 nM and 65 nM, respectively) with >100-fold selectivity over PI3K isoforms .
  • Applications : Completed Phase I trials for solid tumors and lymphomas. Inhibits phosphorylation of 4E-BP1, S6K1, and AKT .
  • Key Difference : The tert-butyl and naphthyl groups enhance mTOR selectivity, whereas the target compound’s pyridin-3-ylmethyl group may favor interactions with kinases or viral proteases.

1NA-PP1

  • Structure : 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Target : Inhibits analog-sensitive protein kinase C (AS PKC) uniquely, unlike wild-type PKC .
  • Applications : Tool compound in kinase signaling studies.
  • Key Difference : Bulky naphthyl substituent at position 3 confers specificity for engineered kinases, unlike the target compound’s smaller pyridinylmethyl group.

PP121

  • Structure : 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Target : PDGFR inhibitor with multitarget activity against Src and Abl kinases .
  • Applications : Anticancer agent in preclinical studies.
  • Key Difference : The pyrrolopyridinyl group enhances binding to tyrosine kinases, while the target compound’s pyridinylmethyl group may optimize solubility or target engagement.

NA-PP1 and NM-PP1

  • Structures : 1-(tert-Butyl)-3-(naphthyl or naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Target: Inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with EC50 values in the nanomolar range .

Structural-Activity Relationship (SAR) Analysis

Position 1 Substitutions

  • Phenyl (Target Compound) : Balances hydrophobicity and aromatic interactions, as seen in compound 3a (LD50 = 1332.2 mg/kg in mice) .
  • tert-Butyl (OSI-027, 1NA-PP1) : Enhances metabolic stability and mTOR/PKC selectivity .
  • Cyclopentyl (PP121) : Improves kinase binding via steric effects .

Position 3/4 Substitutions

  • Pyridin-3-ylmethyl (Target Compound): Potential for hydrogen bonding via pyridine nitrogen, similar to N-benzyl derivatives in SARS-CoV-2 Mpro inhibition .
  • Naphthyl (OSI-027, 1NA-PP1) : Increases hydrophobic pocket interactions, critical for mTOR and kinase inhibition .
  • Pyrrolopyridinyl (PP121) : Engages in π-π stacking with kinase ATP-binding sites .

Comparative Data Table

Compound Position 1 Position 3/4 Substitution Biological Target IC50/EC50 Selectivity/Notes
Target Compound Phenyl Pyridin-3-ylmethylamine Undetermined (Kinase/Viral) N/A Potential ROS modulation
OSI-027 (R39) tert-Butyl 1-Naphthyl mTORC1/mTORC2 22 nM/65 nM >100-fold over PI3K
1NA-PP1 tert-Butyl 1-Naphthyl AS PKC N/A Engineered kinase specificity
PP121 Cyclopentyl Pyrrolopyridin-5-yl PDGFR/Src/Abl N/A Multitarget kinase inhibitor
NA-PP1 tert-Butyl 1-Naphthyl PfCDPK1 ~50 nM Antimalarial
3a () Phenyl 3-Methyl, N-phenyl General toxicity LD50 = 1332 mg/kg Low acute toxicity

Biological Activity

1-Phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a kinase inhibitor and its implications in cancer therapy.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been associated with various biological activities, particularly as inhibitors of protein kinases. The synthesis typically involves the reaction of pyrazole derivatives with pyrimidine precursors, resulting in a structure that allows for interaction with ATP-binding sites in kinases.

Kinase Inhibition

This compound has demonstrated promising activity as an inhibitor of casein kinase 1 (CK1), a target implicated in cancer and neurodegenerative diseases. In studies, derivatives of this compound have shown IC50 values in the nanomolar range, indicating potent inhibition of CK1 activity .

Antitumor Activity

The antitumor potential of this compound has been evaluated through various assays. For instance, derivatives have been screened against the NCI 60 cancer cell line panel, where certain compounds exhibited significant growth inhibition. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity for particular kinases. For example:

Modification Effect on Activity
Substitution on the phenyl ringIncreased binding affinity to CK1
Variation in the pyridine substituentAltered pharmacokinetic properties

Case Studies

  • CK1 Inhibition : A study highlighted a derivative with an IC50 value of 78 nM against CK1, showcasing its potential as a therapeutic agent in diseases where CK1 is dysregulated .
  • Antitumor Screening : In a screening program, compounds derived from this scaffold exhibited mean growth inhibition percentages ranging from 48% to over 90% against various cancer cell lines, demonstrating their potential as anticancer agents .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate favorable profiles for some derivatives, with adequate oral bioavailability and clearance rates suitable for further development . Toxicity assessments have shown no acute toxicity at concentrations up to 2000 mg/kg in animal models .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions to construct the pyrazolo[3,4-d]pyrimidine core and introduce substituents. Key steps include:

  • Core formation : Condensation of pyrazole-carboxaldehyde derivatives with guanidine or substituted amines under basic conditions (e.g., sodium acetate in PEG-400) to form the fused pyrazolo-pyrimidine ring .
  • Substituent introduction : Alkylation or arylation reactions using alkyl halides, isocyanates, or benzoyl chlorides. For example, coupling the core intermediate with pyridin-3-ylmethyl groups via nucleophilic substitution in solvents like acetonitrile or dichloromethane .
  • Purification : Recrystallization from polar solvents (e.g., acetonitrile or acetone) to isolate high-purity products .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • Spectroscopic techniques :
    • IR spectroscopy to confirm functional groups (e.g., amine stretches at ~3300 cm⁻¹ and aromatic C-H bends) .
    • ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
  • X-ray crystallography to resolve 3D structure, bond angles, and intermolecular interactions .

Q. What are the primary biological activities associated with this compound?

  • Anti-inflammatory activity : Inhibition of COX-1/COX-2 enzymes (IC₅₀ values in low micromolar range) via competitive binding to catalytic sites .
  • Anticancer effects : Induction of apoptosis in cancer cell lines by disrupting tubulin polymerization or kinase signaling pathways (e.g., BTK inhibition) .
  • Kinase inhibition : Selectivity for tyrosine kinases (e.g., c-Src) due to structural complementarity with ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?

  • Substituent modification :
    • Pyridylmethyl group : Replacing with bulkier groups (e.g., cyclohexyl) enhances steric hindrance, improving kinase selectivity .
    • Phenyl ring substituents : Electron-withdrawing groups (e.g., Cl, F) increase COX-2 inhibition potency by stabilizing enzyme interactions .
  • Methodology :
    • In vitro assays : Compare IC₅₀ values across modified derivatives using enzyme inhibition assays .
    • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or COX-2 .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
    • Validate purity via HPLC (>95%) to exclude batch variability .
  • Orthogonal validation :
    • Confirm COX inhibition using both fluorometric and ELISA-based assays .
    • Cross-check tubulin disruption via immunofluorescence microscopy and Western blotting .

Q. How to design experiments to elucidate the mechanism of action against specific kinase targets?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Competitive binding assays : Use ATP-analogue probes (e.g., [γ-³²P]ATP) to measure displacement in the kinase active site .
  • Cellular validation : Monitor phosphorylation levels of downstream targets (e.g., STAT3 for BTK) via Western blot .

Q. What are the challenges in scaling up the synthesis while maintaining purity and yield?

  • Reaction optimization :
    • Adjust temperature (e.g., reflux vs. room temperature) to minimize side reactions .
    • Replace hazardous solvents (e.g., benzene) with greener alternatives (e.g., ethanol) .
  • Purification at scale :
    • Use column chromatography for intermediates, followed by recrystallization for final products .
    • Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How to assess the compound's pharmacokinetic properties in preclinical models?

  • In vitro assays :
    • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In vivo studies :
    • Administer IV/PO doses in rodents; collect plasma samples at intervals to calculate t₁/₂, Cmax, and bioavailability .
    • Tissue distribution analysis using radiolabeled analogs .

Q. What computational methods predict binding modes with COX-2 or tubulin?

  • Molecular docking : Use Schrödinger Suite or GOLD to model interactions (e.g., hydrogen bonds with COX-2 Arg120) .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess binding stability and conformational changes .
  • Free energy calculations : MM-PBSA/GBSA to rank derivatives by predicted ΔG binding .

Q. How do solvent polarity and reaction temperature influence key steps in the synthesis?

  • Solvent effects :
    • Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyridin-3-ylmethyl coupling .
    • Low-polarity solvents (e.g., dichloromethane) favor isocyanate-mediated urea formation .
  • Temperature control :
    • Higher temperatures (60–80°C) accelerate cyclization but may degrade heat-sensitive intermediates .
    • Cooling during workup minimizes byproduct formation in exothermic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.